molecular formula C21H17F6NO4 B3167262 N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine CAS No. 918667-71-7

N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine

Cat. No. B3167262
CAS RN: 918667-71-7
M. Wt: 461.4 g/mol
InChI Key: WVPUFIKXAKCIEY-INIZCTEOSA-N
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Description

“N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine” is an amino acid derivative . It is used in the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine .


Molecular Structure Analysis

The molecular formula of “N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine” is C21H17F6NO4 . Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid .


Physical And Chemical Properties Analysis

The molecular weight of “N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine” is 461.35 . It has a complexity of 646 . The compound has 10 hydrogen bond acceptors and 2 hydrogen bond donors . It has a rotatable bond count of 7 and a topological polar surface area of 75.6Ų .

Scientific Research Applications

Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

N-Fmoc-5,5,5,5',5',5'-hexafluoro-L-leucine is extensively used in the field of peptide synthesis, where the Fmoc group acts as a protecting group for amino acids during the synthesis process. This method is crucial for constructing peptides with precise sequences, as it prevents unwanted reactions at the amino group of amino acids. The use of Fmoc-protected amino acids enables the stepwise addition of amino acids to a growing peptide chain, allowing for the synthesis of peptides with complex structures and high purity. For example, methods developed with N-(benzoyloxy)amines and hydroxamic acids were utilized in the synthesis of N-(hydroxy)amide-containing pseudopeptides, demonstrating the versatility of Fmoc chemistry in peptide synthesis (Wang & Phanstiel, 2000)[https://consensus.app/papers/synthesis-nhydroxyamide-nhydroxythioamidecontaining-wang/1c359c00e7705fbb942dcb58cb5018c0/?utm_source=chatgpt].

Enhancing Drug Design through Modified Amino Acids

The modification of amino acids, such as the introduction of the hexafluoro-L-leucine residue, plays a significant role in drug design. These modifications can lead to the development of novel ligands with distinct pharmacological properties. For instance, FMOC-L-Leucine (F-L-Leu), a chemically distinct PPARgamma ligand, binds uniquely to the receptor, inducing specific conformational changes that lead to selective activation of insulin sensitization pathways without promoting adipogenesis (Rocchi et al., 2001)[https://consensus.app/papers/ppargamma-ligand-potent-insulinsensitizing-activity-rocchi/936fe747dc0f525198d54e4315ef1e5e/?utm_source=chatgpt]. This highlights the potential of modified amino acids in creating more targeted and efficient therapies.

Structural and Conformational Studies

The structural and conformational characterization of amino acids and peptides is essential for understanding their function and interaction with biological molecules. This compound, along with other Fmoc-protected amino acids, has been studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular structure and dynamics of amino acids and peptides, facilitating the design of peptides and proteins with desired properties. For instance, the structure of Fmoc-protected amino acids was investigated using solid-state NMR spectroscopy, showcasing the utility of Fmoc amino acids in structural biology (Keeler et al., 2017)[https://consensus.app/papers/correlation-spectroscopy-high-magnetic-fields-keeler/db08e391d886595f8af6ace75142b569/?utm_source=chatgpt].

Advanced Material and Nanotechnology Applications

Beyond its applications in peptide synthesis and drug design, this compound also finds applications in the development of advanced materials and nanotechnologies. The unique properties of fluorinated amino acids, such as their hydrophobicity and ability to form stable structures, make them suitable for creating novel materials. For example, amino acid functionalized cellulose whiskers synthesized via esterification with Fmoc–L-leucine demonstrate the potential of integrating biologically active building blocks into materials science, opening up new avenues for the development of biocompatible materials (Cateto & Ragauskas, 2011)[https://consensus.app/papers/amino-acid-modified-whiskers-cateto/2d5768ea4ee850cdbef329de382e136f/?utm_source=chatgpt].

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUFIKXAKCIEY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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